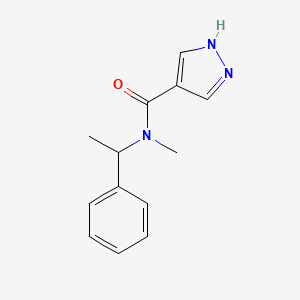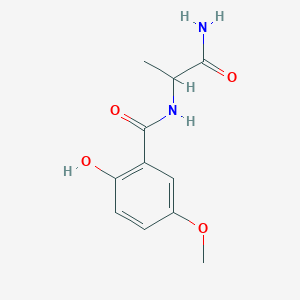
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide, commonly known as HPPBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HPPBS is a white crystalline powder that is soluble in water and organic solvents. The compound has a molecular formula of C14H23NO3S and a molecular weight of 293.4 g/mol.
作用机制
The exact mechanism of action of HPPBS is not fully understood. However, studies have shown that HPPBS inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, HPPBS has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that HPPBS exhibits anti-inflammatory and analgesic effects in animal models. Additionally, HPPBS has been shown to have antibacterial and antifungal effects, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using HPPBS in lab experiments is its high purity and stability. Additionally, HPPBS is soluble in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using HPPBS in lab experiments is its relatively high cost compared to other sulfonamide derivatives.
未来方向
There are several potential future directions for the study of HPPBS. One area of research could be the development of new drugs based on the structure of HPPBS. Additionally, further studies could be conducted to investigate the potential use of HPPBS in the treatment of pain and inflammation, as well as its potential use as a plant growth regulator and in wastewater treatment. Finally, studies could be conducted to further elucidate the mechanism of action of HPPBS and to identify potential targets for drug development.
合成方法
HPPBS can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with propanol and sodium hydroxide. The resulting product is then reacted with hydroxylamine hydrochloride to form the final product, HPPBS. The synthesis of HPPBS has been optimized to ensure high yields and purity of the final product.
科学研究应用
HPPBS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HPPBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, HPPBS has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
In agriculture, HPPBS has been studied for its potential use as a plant growth regulator. Studies have shown that HPPBS can stimulate plant growth and improve crop yield, making it a promising candidate for use in agriculture.
In environmental science, HPPBS has been studied for its potential use in the removal of heavy metals from wastewater. Studies have shown that HPPBS can effectively remove heavy metals such as lead and cadmium from wastewater, making it a potential candidate for use in wastewater treatment.
属性
IUPAC Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)15(8-5-9-16)19(17,18)14-7-6-12(3)10-13(14)4/h6-7,10-11,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPVMNCHACNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCCO)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)